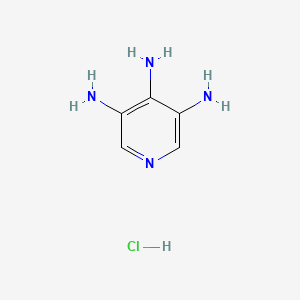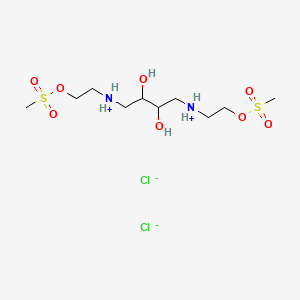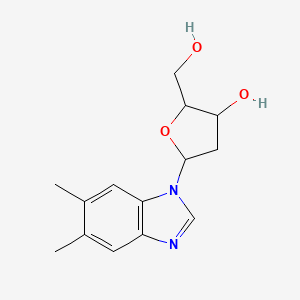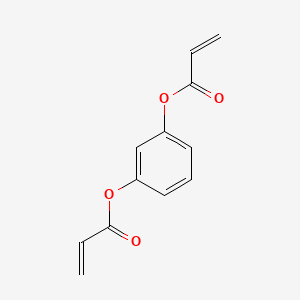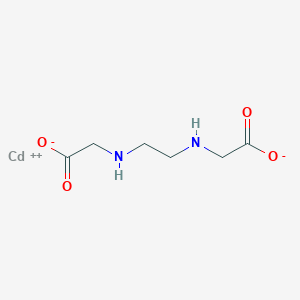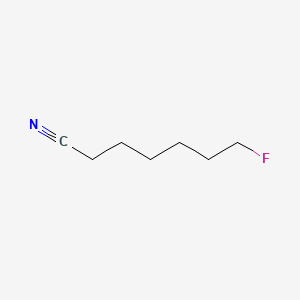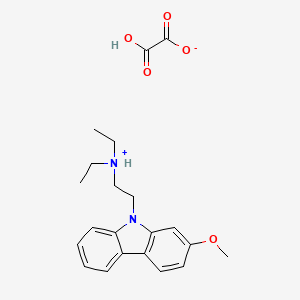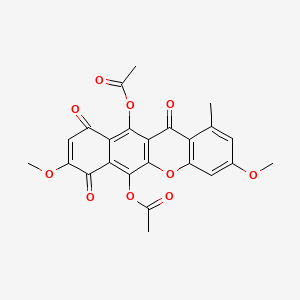
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate is a complex organic compound with a highly oxidized benzoxanthone structure
Métodos De Preparación
The synthesis of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate can be achieved through several routes. One common method involves a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate, followed by oxidation with trifluoroperacetic acid . Another approach includes the formation of 1,2,4,5,8-pentamethoxynaphthalene and its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroperacetic acid for oxidation and iodide ion for demethylation . Major products formed from these reactions include substituted benzoxanthones and quinones .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents . In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms . In biology and medicine, its derivatives are explored for their potential therapeutic effects .
Mecanismo De Acción
The mechanism of action of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and disruption of cellular processes in fungi and bacteria . The compound’s structure allows it to interact with various biological molecules, leading to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar compounds to 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate include other benzoxanthones and quinones, such as bikaverin and its derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
33390-28-2 |
|---|---|
Fórmula molecular |
C24H18O10 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
(6-acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) acetate |
InChI |
InChI=1S/C24H18O10/c1-9-6-12(30-4)7-14-16(9)21(29)19-22(32-10(2)25)17-13(27)8-15(31-5)20(28)18(17)23(24(19)34-14)33-11(3)26/h6-8H,1-5H3 |
Clave InChI |
VPMKLJDGHWQNDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C)C(=O)C=C(C4=O)OC)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

